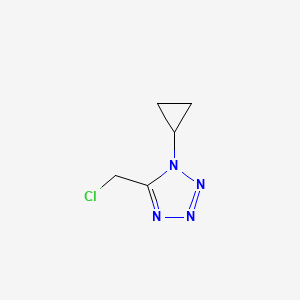

5-(chloromethyl)-1-cyclopropyl-1H-tetrazole

Übersicht

Beschreibung

5-Chloromethylfurfural is an organic compound with the formula C4H2O(CH2Cl)CHO . It consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups . It is obtained by dehydration of fructose and other cellulose derivatives using hydrochloric acid .

Synthesis Analysis

The synthesis of 5-Chloromethylfurfural from both solid sugars and high fructose corn syrup (HFCS) was achieved using continuous flow processing . Extensive reaction optimization was also carried out with large increases in reaction efficiency achieved over existing batch processes .

Chemical Reactions Analysis

5-Chloromethylfurfural can be reduced to give 5-methylfurfural, and can be hydrolyzed to give hydroxymethylfurfural . It can also undergo cyclocondensation with 2-aminothiazole, leading to potentially bioactive thiazolopyrimidinones when reacted under microwave irradiation .

Physical And Chemical Properties Analysis

5-Chloromethylfurfural is a colorless liquid . It has a chemical formula of C6H5ClO2 and a molar mass of 144.55 g·mol−1 .

Wissenschaftliche Forschungsanwendungen

Organic Chemistry and Synthesis

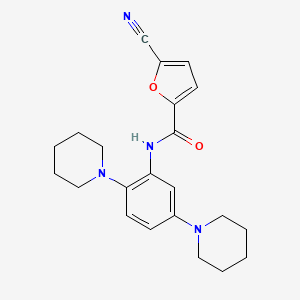

5-Substituted tetrazoles, including derivatives similar to 5-(chloromethyl)-1-cyclopropyl-1H-tetrazole, are utilized as intermediates in the synthesis of other heterocycles and as activators in oligonucleotide synthesis. They represent non-classical bioisosteres of carboxylic acids, offering similar acidities but with higher lipophilicities and metabolic resistance, which is crucial in drug design. The synthesis and functionalization of these heterocycles are explored through various synthetic approaches, emphasizing reaction mechanisms and regioselectivity in the formation of 1,5- and 2,5-disubstituted tetrazoles (Roh, Vávrová, & Hrabálek, 2012).

Medicinal Chemistry

In medicinal chemistry, 5-substituted 1H-tetrazoles are crucial for their bioisosteric replacement for carboxylic acids. This modification is evident in several clinical drugs, such as losartan, cefazolin, and alfentanil, which contain the tetrazole moiety. The role of these compounds extends to enhancing pharmacokinetics, pharmacodynamics, and metabolism, contributing significantly to the efficacy and safety profiles of pharmaceuticals (Mittal & Awasthi, 2019).

Material Science and Coordination Chemistry

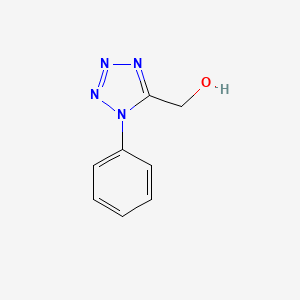

Tetrazole derivatives are employed in coordination chemistry as nitrogen-containing heterocyclic ligands, facilitating the creation of complexes with unique properties such as fluorescence, ferroelectric, and dielectric behaviors. These compounds are synthesized using in situ hydrothermal methods, which reveal the role of metal species in the formation of tetrazole compounds and result in materials displaying interesting chemical and physical properties (Zhao, Qu, Ye, & Xiong, 2008).

Green Chemistry Applications

The synthesis of 5-substituted tetrazoles, including variants like this compound, is also highlighted in green chemistry through environmentally friendly methods. This approach involves the use of water as a solvent and aims at reducing waste discharge, emphasizing the synthesis's environmental benignity. Such methods contribute to the sustainable production of tetrazole-based compounds, which are important for various industrial and pharmaceutical applications (Wang, Niu, Long, Li, Song, & Liu, 2012).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(chloromethyl)-1-cyclopropyltetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN4/c6-3-5-7-8-9-10(5)4-1-2-4/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SISADQGRGZBXLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NN=N2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2,4-Bis(difluoromethoxy)phenyl]methanol](/img/structure/B3340870.png)

![[4-(2-Methylpropyl)morpholin-2-yl]methanol](/img/structure/B3340882.png)

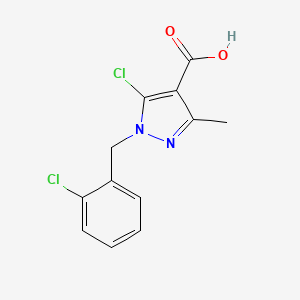

![(2E)-3-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B3340930.png)